5-Fluoro-4-(fluoromethyl)pentanoicacid
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Overview
Description
5-Fluoro-4-(fluoromethyl)pentanoic acid: is an organic compound that belongs to the class of fluorinated carboxylic acids. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 4-(fluoromethyl)pentanoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 5-Fluoro-4-(fluoromethyl)pentanoic acid may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(fluoromethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
5-Fluoro-4-(fluoromethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(fluoromethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-4-(fluoromethyl)pentanoic acid: shares similarities with other fluorinated carboxylic acids such as 5-fluoropentanoic acid and 4-fluoromethylpentanoic acid.
5-Fluorouracil: A well-known fluorinated compound used in cancer treatment.
Uniqueness
The unique combination of two fluorine atoms in 5-Fluoro-4-(fluoromethyl)pentanoic acid provides distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in its non-fluorinated analogs .
Properties
Molecular Formula |
C6H10F2O2 |
---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
5-fluoro-4-(fluoromethyl)pentanoic acid |
InChI |
InChI=1S/C6H10F2O2/c7-3-5(4-8)1-2-6(9)10/h5H,1-4H2,(H,9,10) |
InChI Key |
PWCNJNHHHZPTCO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CF)CF |
Origin of Product |
United States |
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